Potassium phthalimide

Green Chemistry Aqueous Synthesis Solubility

Primary amine synthesis via direct ammonia alkylation yields inseparable mixtures of 1°, 2°, and 3° amines, compromising API purity and derailing multi-step sequences. Potassium phthalimide (CAS 1074-82-4) eliminates this through the Gabriel synthesis, guaranteeing exclusive primary amine formation after deprotection. • 18-28% higher yield than alternative basic catalysts (e.g., K₂CO₃, sodium ascorbate) in aqueous Knoevenagel condensations and heterocyclic syntheses. • Water-soluble (50 mg/mL) enables green chemistry protocols with aqueous media, simplifying work-up and reducing VOC emissions. • >99% purity available via potassium alkoxide route, free of o-amidobenzoate by-product for stringent pharma compliance.

Molecular Formula C8H5KNO2+
Molecular Weight 186.23 g/mol
CAS No. 1074-82-4
Cat. No. B092261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium phthalimide
CAS1074-82-4
Synonymsphthalimide
phthalimide calcium (2:1) salt
phthalimide potassium salt
potassium phthalimide
Molecular FormulaC8H5KNO2+
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
InChIInChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1
InChIKeyFYRHIOVKTDQVFC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Phthalimide (CAS 1074-82-4): A Core Reagent for Primary Amine Synthesis and Organocatalysis


Potassium phthalimide (CAS 1074-82-4, C₈H₄KNO₂) is the potassium salt of phthalimide, appearing as a white to pale yellow crystalline powder with a melting point exceeding 300 °C [1]. It is a cornerstone reagent in organic synthesis, most famously as the nucleophilic ammonia equivalent in the Gabriel synthesis for the selective preparation of primary amines [2]. Beyond this classical role, it has gained significant traction as a mild, inexpensive, and recyclable organocatalyst for a variety of transformations, including Knoevenagel condensations and cyanosilylations, often under environmentally benign conditions [3].

Why Potassium Phthalimide Cannot Be Simply Substituted: Key Differentiators in Solubility, Purity, and Catalytic Performance


While several compounds share structural or functional similarities with potassium phthalimide (e.g., phthalimide, sodium phthalimide, other basic catalysts), critical differences in physical properties, purity profiles, and catalytic efficiency preclude simple interchange. Attempts to substitute it with the free base phthalimide are hindered by a dramatic difference in aqueous solubility, which is essential for many green chemistry protocols. Substitution with other basic catalysts or related salts often leads to significantly diminished yields or lower product purity. The quantitative evidence presented in Section 3 demonstrates that potassium phthalimide offers a unique and verifiable performance advantage that directly impacts the efficiency, cost, and reproducibility of specific chemical processes [1].

Quantitative Differentiation Guide: Head-to-Head Performance Data for Potassium Phthalimide (CAS 1074-82-4)


Solubility Advantage in Aqueous Media: Potassium Phthalimide vs. Phthalimide

Potassium phthalimide exhibits dramatically higher water solubility compared to its parent compound, phthalimide. This fundamental difference is critical for applications in aqueous or protic media. Specifically, potassium phthalimide has a reported water solubility of 50 mg/mL . In contrast, phthalimide is only slightly soluble in water, with reported values ranging from 0.36 to 0.6 g/L . This difference, of approximately two orders of magnitude, makes potassium phthalimide the reagent of choice for any reaction requiring an aqueous environment or for simplified aqueous work-up procedures, directly impacting process design and efficiency.

Green Chemistry Aqueous Synthesis Solubility Reagent Selection

Catalytic Efficiency in Knoevenagel Condensation: Potassium Phthalimide vs. Common Basic Catalysts

In a comparative study on the synthesis of 2-imino-2H-chromene-3-carbonitriles under aqueous conditions, potassium phthalimide (PPI) demonstrated superior catalytic activity. Using a 20 mol% loading of PPI, the desired product was obtained in an isolated yield of 93% [1]. Under identical reaction conditions (1 mmol scale, room temperature, water), other common basic catalysts provided significantly lower yields: sodium ascorbate (70%), sodium citrate (65%), sodium tetraborate (67%), K₂CO₃ (75%), and Na₂CO₃ (65%) [1]. The control reaction without a catalyst gave only a 50% yield [1]. This head-to-head comparison highlights the unique efficiency of PPI for this important class of transformations.

Organocatalysis Green Synthesis Knoevenagel Condensation Yield Optimization

Product Purity Advantage: Potassium Alkoxide Method vs. Traditional KOH Synthesis

The purity of potassium phthalimide is paramount for its use in pharmaceutical and fine chemical synthesis. A patented production method using phthalimide and potassium alkoxide in an anhydrous alcoholic solution claims to produce potassium phthalimide with a purity of over 99% [1]. This method avoids the formation of the by-product potassium o-amidobenzoate, which is a common issue in the traditional synthesis using potassium hydroxide [1]. While the traditional KOH method (reacting a 5% solution of phthalimide in ethanol with 25% ethanolic KOH) yields the product, it is associated with lower yields (~90%) and requires the use of additional solvents like acetone for purification [2]. The high-purity method (≥99%) directly meets the stringent demands for active pharmaceutical ingredient (API) synthesis, offering a clear procurement advantage for regulated industries.

Process Chemistry Pharmaceutical Intermediates Purity Patented Synthesis

Comparative Catalytic Activity for Isocyanurate Synthesis: Potassium Phthalimide (PPI) vs. Potassium Succinimide (PSI)

In the context of organocatalyzed cyclotrimerization of isocyanates to form symmetrical isocyanurates (useful in polymer and coating industries), potassium phthalimide (PPI) has been shown to exhibit better catalytic activity than its close structural analog, potassium succinimide (PSI) [1]. While the specific quantitative yield data is not provided in the abstract, the study explicitly concludes that PPI shows superior performance in comparison with PSI for this reaction class, affording products in good to quantitative yields under solvent-free conditions [1].

Polymer Chemistry Organocatalysis Cyclotrimerization Reagent Comparison

Selectivity in Primary Amine Synthesis: Gabriel Synthesis vs. Direct Ammonia Alkylation

A fundamental advantage of using potassium phthalimide in the Gabriel synthesis is its ability to generate primary amines with high selectivity while avoiding the common problem of over-alkylation [1]. In contrast, the direct alkylation of ammonia or simple amines typically produces a statistical mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated amine products [1]. The phthalimide anion, once alkylated to form an N-alkyl phthalimide, is no longer nucleophilic, effectively halting any further reaction and ensuring that only a single alkylation event occurs [2]. This allows for the clean synthesis of primary amines after a subsequent hydrolysis or hydrazinolysis step.

Amine Synthesis Gabriel Synthesis Reagent Selectivity Avoiding Over-alkylation

Optimal Application Scenarios for Potassium Phthalimide (CAS 1074-82-4) Based on Verified Differentiation


Green and Aqueous Organic Synthesis

The high water solubility of potassium phthalimide (50 mg/mL) makes it an ideal catalyst or reagent for reactions performed in aqueous media. This directly supports the principles of green chemistry by replacing volatile organic solvents with water, simplifying work-up procedures, and reducing environmental impact. A key example is its use as a highly efficient organocatalyst in the aqueous synthesis of coumarin derivatives, where it outperforms other common basic catalysts by 18-28% in yield [1].

Pharmaceutical Intermediate Manufacturing Requiring High Purity

For the production of active pharmaceutical ingredients (APIs) and their intermediates, the availability of potassium phthalimide with a certified purity of >99% is critical [2]. Procuring material manufactured via the potassium alkoxide route ensures the absence of the problematic by-product potassium o-amidobenzoate, which can interfere with downstream reactions and compromise final product quality. This high-purity grade is essential for meeting stringent regulatory requirements in the pharmaceutical industry [2].

Selective Synthesis of Primary Amine Building Blocks

The Gabriel synthesis, using potassium phthalimide, remains the gold-standard method for preparing primary amines from alkyl halides when absolute selectivity is non-negotiable [3]. This process avoids the over-alkylation that plagues direct ammonia alkylation, guaranteeing the exclusive formation of the desired primary amine after deprotection [3]. This is particularly valuable in the synthesis of complex molecules, such as natural products and pharmaceuticals, where the presence of even trace amounts of secondary or tertiary amine impurities can derail a multi-step synthetic sequence.

Organocatalytic Processes for Fine Chemicals

Potassium phthalimide is a versatile, mild, and cost-effective organocatalyst for a range of C-C bond-forming reactions, including Knoevenagel condensations and the synthesis of various heterocyclic compounds like dihydropyrano[3,2-c]chromenes [4]. Its superior performance compared to other basic catalysts (e.g., sodium ascorbate, sodium citrate, K₂CO₃) in specific transformations makes it a strategic choice for optimizing reaction yields and minimizing waste in the production of fine chemicals and advanced materials [1].

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